Quipazine-d8 Maleate
Description
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Properties
CAS No. |
1795133-22-0 |
|---|---|
Molecular Formula |
C17H19N3O4 |
Molecular Weight |
337.405 |
IUPAC Name |
(Z)-but-2-enedioic acid;2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)quinoline |
InChI |
InChI=1S/C13H15N3.C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/i7D2,8D2,9D2,10D2; |
InChI Key |
QYJJDHZHSCTBII-NHXHBPKDSA-N |
SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O |
Synonyms |
2-(1-Piperazinyl-d8)quinoline (2Z)-2-Butenedioate; 2-(1-Piperazinyl-d8)quinoline Maleate; 1-(2-Quinolyl)piperazine-d8 Maleate; MA 1291-d8; |
Origin of Product |
United States |
Contextual Significance As a Serotonergic Research Probe
Furthermore, studies have explored its effects on various physiological processes. For instance, it has been shown to influence food intake in rats, an effect linked to serotonergic receptor stimulation. caymanchem.com It has also been investigated for its potential to facilitate locomotor activity in animal models of spinal cord injury. nih.gov While initially explored for therapeutic applications, its primary role today is as a research chemical to unravel the complex functions of the serotonin (B10506) system. wikipedia.org
Historical Trajectory of Quipazine Research
The scientific journey of Quipazine (B1207379) began in the 1960s. wikipedia.org It was initially synthesized and investigated with the hope that it could serve as an antidepressant. wikipedia.org However, it was never commercially developed or marketed for medical use. wikipedia.org By the 1970s, researchers had begun to characterize its effects on the serotonin (B10506) system, noting its influence on serotonin metabolism in the brain and its activity as a serotonin-like drug.
Over the following decades, the focus of Quipazine research shifted firmly from a potential therapeutic agent to a tool for basic science. Its ability to produce psychedelic-like effects in animals at higher doses further cemented its use in studies aiming to understand the mechanisms of hallucinogenic drugs and the role of specific serotonin receptors in these processes. wikipedia.org This historical path from a potential clinical candidate to a fundamental research probe highlights its enduring value in pharmacology and neuroscience.
Distinctive Utility of Deuterated Quipazine Quipazine D8 Maleate in Mechanistic and Analytical Studies
Serotonergic Receptor System Agonism and Modulation
Quipazine acts as a non-selective serotonin (B10506) receptor agonist, binding to and activating a variety of 5-HT receptor subtypes. nih.govresearchgate.netncats.io This activity is central to its observed physiological and behavioral effects in preclinical research. The compound's functional profile is defined by its varying degrees of potency and efficacy at these different receptor sites. wikipedia.orgnih.gov
Quipazine functions as a serotonin 5-HT2A receptor agonist. wikipedia.orgncats.io Research has demonstrated its ability to activate these receptors, which are coupled to the Gq/11 signaling pathway. researchgate.net In functional assays using CHO-K1 cells expressing human 5-HT2A receptors, quipazine induced calcium accumulation with an EC50 value of 309.03 nM. nih.gov Binding affinity studies have reported Ki values ranging from 49 to 1,344 nM and a pKi of 6.89 for the human 5-HT2A receptor. wikipedia.orgncats.io The activation of 5-HT2A receptors is believed to mediate some of the compound's characteristic behavioral effects in animal models, such as the head-twitch response in rodents, which can be blocked by 5-HT2A antagonists like ketanserin (B1673593). wikipedia.orgresearchgate.net
Table 1: Quipazine Activity at 5-HT2A Receptors
| Parameter | Value | Species/System |
|---|---|---|
| Ki | 49 - 1,344 nM | Human |
| pKi | 6.89 | Human |
The compound also demonstrates agonist activity at the 5-HT2B receptor subtype. wikipedia.orgnih.gov Functional studies have quantified this interaction, showing an EC50 value of 177.83 nM for the human 5-HT2B receptor expressed in CHO-K1 cells. nih.gov The binding affinity (Ki) for the human receptor has been measured in the range of 49-178 nM, with a corresponding pKi value of 7.07. wikipedia.orgncats.io
Table 2: Quipazine Activity at 5-HT2B Receptors
| Parameter | Value | Species/System |
|---|---|---|
| Ki | 49 - 178 nM | Human |
| pKi | 7.07 | Human |
Quipazine is an agonist at 5-HT2C receptors. wikipedia.orgnih.gov Its functional potency at the human 5-HT2C receptor is characterized by an EC50 value of 338.84 nM. nih.gov The binding affinity (Ki) for this receptor subtype is reported to be between 54 and 1,344 nM, with a pKi of 7.27. wikipedia.orgncats.io
Table 3: Quipazine Activity at 5-HT2C Receptors
| Parameter | Value | Species/System |
|---|---|---|
| Ki | 54 - 1,344 nM | Human |
| pKi | 7.27 | Human |
Among the serotonin receptors, quipazine displays a particularly high affinity for the 5-HT3 receptor, a ligand-gated ion channel. wikipedia.orgnih.gov It functions as a 5-HT3 receptor agonist. ncats.io Binding studies have determined its affinity (Ki) to be in the range of 1.23 to 4.0 nM. wikipedia.org Functional assays have reported an EC50 value of 1.0 nM. ncats.io Activation of 5-HT3 receptors is implicated in emetic responses, and antagonists for this receptor can block quipazine-induced nausea. wikipedia.orgresearchgate.net
Table 4: Quipazine Activity at 5-HT3 Receptors
| Parameter | Value | Species/System |
|---|---|---|
| Ki | 1.23 - 4.0 nM | Human |
Quipazine also interacts with the 5-HT1 family of receptors, although generally with lower affinity than for the 5-HT3 receptor. wikipedia.org It shows affinity for 5-HT1B receptors and, to a lesser extent, 5-HT1A receptors. wikipedia.orgnih.gov For the rat 5-HT1A receptor, Ki values of 3300-3600 nM have been reported. guidetopharmacology.org Studies investigating various arylpiperazines found that quipazine showed equal potency at 5-HT1B and 5-HT1C receptors. nih.gov Another study noted that quipazine binds at 5-HT1 sites. nih.gov
Detailed pharmacological data for the 5-HT1D receptor specifically is less defined. nih.gov This receptor subtype shares structural homology with the 5-HT1B receptor. cas.cz The clinical significance of 5-HT1D receptors remains largely under investigation. cas.cz Putative selective ligands for the 5-HT1D receptor often show high affinity for other 5-HT1 subtypes, complicating the precise characterization of quipazine's interaction at this specific site. tocris.com
Table 5: Quipazine Activity at 5-HT1A Receptors
| Parameter | Value | Species/System |
|---|
Serotonin Transporter (SERT) Binding and Inhibition
In addition to its direct receptor agonism, quipazine binds to and inhibits the serotonin transporter (SERT). wikipedia.orgnih.gov This action blocks the reuptake of serotonin from the synaptic cleft, thereby increasing the extracellular concentration of the neurotransmitter. nih.gov This mechanism is a characteristic of many antidepressant medications. nih.gov The binding affinity of quipazine for SERT has been reported with Ki values ranging from 30 to 143 nM. wikipedia.orgnih.gov A specific study measuring the inhibition of [3H]citalopram binding to rat cerebral cortex SERT reported a Ki value of 63 nM. guidetopharmacology.org The related compound 6-nitroquipazine (B1217420) is known as a potent and selective inhibitor of SERT, highlighting the importance of the quipazine scaffold for SERT interaction. nih.gov
Table 6: Quipazine Binding Affinity for Serotonin Transporter (SERT)
| Parameter | Value | Species/System |
|---|---|---|
| Ki | 30 - 143 nM | Not Specified |
An Article on the Molecular Pharmacology of this compound
This article explores the molecular pharmacology of Quipazine, focusing on its interactions with various neurotransmitter systems. While the subject is this compound, the pharmacological data presented is based on studies of Quipazine, as the deuterated form (d8) is primarily used as an analytical standard and is expected to have pharmacological activity identical to the non-deuterated compound.
Preclinical Research Applications and Behavioral Phenotyping in Animal Models
Investigation in Rodent Models (e.g., Mice, Rats)mdpi.com
Rodent models are fundamental in preclinical research due to their genetic and physiological similarities to humans, cost-effectiveness, and the ability to replicate complex disease states. mdpi.com Quipazine (B1207379) has been extensively studied in mice and rats to understand its effects on behavior and the underlying neural mechanisms.
Analysis of Locomotor Activity and Motor Controlmedchemexpress.comqueensu.casandiegoinstruments.comnih.govnih.govwindows.net
Quipazine is known to induce changes in locomotor activity, often resulting in hyperactivity. medchemexpress.com Studies in rats have shown that quipazine's effects on locomotion can be influenced by the novelty of the environment. In a familiar setting, quipazine produced a time-dependent increase in activity, whereas it had no significant effect in a novel environment. queensu.canih.gov This suggests an interaction between the drug's serotonergic effects and the animal's familiarity with the testing apparatus. queensu.canih.gov
In neonatal rats, quipazine has been shown to be highly effective at inducing locomotor-like activity, including alternating stepping patterns and advanced postural control. nih.gov This highlights the role of serotonin (B10506) in the development and modulation of motor patterns from a very early age. The locomotor activity test is a standard method to assess spontaneous movement in rodents and establish baseline motor activity, making it a crucial tool in these investigations. sandiegoinstruments.com Modern automated systems allow for continuous monitoring of locomotor activity in the home-cage, reducing stress on the animals and providing more naturalistic data. windows.net
Some research also suggests that the stereotyped behavior induced by quipazine may involve dopaminergic mechanisms, in addition to its primary serotonergic action. nih.gov
Interactive Data Table: Effects of Quipazine on Locomotor Activity in Rodents
| Animal Model | Key Findings | Influencing Factors | Citations |
| Adult Rats | Time-dependent increase in locomotor activity | Familiarity with the environment | queensu.canih.gov |
| Neonatal Rats | Induction of alternating stepping and advanced postural control | Dose-dependent effects | nih.gov |
| Rats | Induction of hyperactivity and stereotyped behavior | Potential involvement of dopaminergic systems | medchemexpress.comnih.gov |
Head-Twitch Response (HTR) as a Pharmacological Readoutwikipedia.orgnih.govnih.govresearchgate.netnih.govescholarship.orgmdpi.comnih.gov
The head-twitch response (HTR) in rodents is a rapid, rotational head movement considered a reliable behavioral proxy for the activation of serotonin 5-HT2A receptors, which are implicated in the effects of psychedelic drugs. wikipedia.orgnih.govescholarship.org Quipazine consistently induces a robust and lasting HTR in mice, an effect that is blocked by 5-HT2A receptor antagonists and absent in mice lacking this receptor. nih.govnih.gov
The HTR induced by quipazine is thought to occur through two primary mechanisms: direct activation of 5-HT2A receptors and an indirect action involving the release of endogenous serotonin. nih.gov The response can be potentiated by monoamine oxidase inhibitors, further supporting the involvement of serotonin release. wikipedia.orgnih.gov The HTR assay is a sensitive tool to differentiate between hallucinogenic and non-hallucinogenic 5-HT2A agonists and to study the structure-activity relationships of novel compounds. escholarship.org
Interactive Data Table: Quipazine and the Head-Twitch Response (HTR)
| Aspect of HTR | Research Findings | Supporting Evidence | Citations |
| Induction | Quipazine reliably induces HTR in mice. | Robust and lasting response observed. | nih.govnih.gov |
| Mechanism | Mediated by 5-HT2A receptor activation. | Blocked by 5-HT2A antagonists (e.g., ketanserin (B1673593), M100907). | wikipedia.orgnih.govresearchgate.net |
| Dual Action | Involves both direct receptor agonism and indirect serotonin release. | Potentiation by MAO inhibitors. | wikipedia.orgnih.gov |
| Pharmacological Tool | Used to screen for psychedelic-like activity. | Distinguishes between hallucinogenic and non-hallucinogenic compounds. | escholarship.org |
Studies on Food Intake Regulationcaymanchem.comnih.govnih.govfrontiersin.org
The serotonergic system plays a significant role in the regulation of food intake, and quipazine has been used to probe these mechanisms. frontiersin.org Studies in rats have demonstrated that quipazine produces a dose-related reduction in the intake of palatable food. caymanchem.comnih.gov This anorectic effect is believed to be mediated, at least in part, by the activation of 5-HT2 receptors. nih.gov This is supported by findings that the effect can be blocked by 5-HT2 receptor antagonists like ketanserin and ritanserin. nih.gov These studies contribute to the broader understanding of how central nervous system pathways, particularly those involving serotonin, control feeding behavior. nih.govfrontiersin.org
Interactive Data Table: Quipazine's Effect on Food Intake in Rats
| Parameter | Observation | Mediating Receptor | Citations |
| Food Consumption | Dose-related reduction in palatable food intake. | 5-HT2 receptors | caymanchem.comnih.gov |
| Antagonism | Anorectic effect blocked by 5-HT2 antagonists (ketanserin, ritanserin). | 5-HT2 receptors | nih.gov |
| Significance | Elucidates the role of serotonin in appetite regulation. | Central serotonergic pathways | nih.govfrontiersin.org |
Experimental Models of Spinal Cord Injury and Locomotor Recoverycaymanchem.comnih.govmdpi.commdpi.comfrontiersin.org
In animal models of spinal cord injury (SCI), the serotonergic system is a key target for therapeutic interventions aimed at restoring motor function. mdpi.comfrontiersin.org Quipazine, often in combination with other serotonergic agents like 8-OHDPAT, has shown promise in promoting locomotor recovery in spinalized rats. caymanchem.comnih.gov
Chronic, combined stimulation of 5-HT receptors with quipazine and 8-OHDPAT has been found to be more effective in restoring locomotion than either drug alone. nih.govfrontiersin.org This treatment promotes a long-lasting reorganization of spinal networks, leading to improved motor performance that persists even after the treatment has ended. nih.gov These findings suggest that pharmacological activation of specific serotonin receptor subtypes can enhance plasticity and functional recovery after SCI. mdpi.commdpi.com
Research into Alterations in Time Perceptionwikipedia.orgfrontiersin.orgmdpi.com
The serotonergic system, particularly the 5-HT2A receptor, is implicated in the perception of time. frontiersin.orgmdpi.com In rodents, quipazine has been shown to alter time perception, an effect it shares with other 5-HT2A agonists like DOI. wikipedia.org This is a key area of research as distortions in time perception are a feature of various psychiatric conditions, and understanding the neurochemical basis of these alterations is of significant interest. frontiersin.org Studies using serotonergic drugs like quipazine in animal models provide a translational bridge to understanding similar phenomena in humans. mdpi.com
Utilization in Aquatic Models (e.g., Zebrafish) for Behavioral Studies
The zebrafish (Danio rerio) has emerged as a valuable model organism in neuroscience for behavioral and pharmacological studies due to its genetic tractability and the external development of its transparent embryos. nih.govnoldus.com
Pharmacological studies in zebrafish larvae have utilized the broad-spectrum serotonergic agonist quipazine to investigate the role of the serotonin system in regulating sleep and activity. nih.gov When treated with quipazine, zebrafish larvae exhibit a notable reduction in locomotor activity and a corresponding increase in sleep compared to control animals. nih.gov This finding supports the hypothesis that the serotonergic system plays a significant role in promoting sleep. nih.gov
Quipazine has also been used to study more complex behaviors, such as habituation of the acoustic startle response (ASR). Research has shown that individual zebrafish exhibit significant diversity in their rate of ASR habituation. nih.gov Treatment with quipazine was found to reduce the habituation rate, meaning the fish continued to respond to the repeated stimulus for longer. nih.gov This suggests that the serotonergic system is involved in modulating behavioral plasticity and habituation. nih.gov
Interactive Table: Effects of Quipazine on Zebrafish Behavior
| Behavioral Paradigm | Zebrafish Model | Observed Effect of Quipazine | Reference |
|---|---|---|---|
| Sleep/Wake Cycle | Larvae | Increased sleep, reduced locomotor activity | nih.gov |
Application in Other Vertebrate Models (e.g., Spinal Cats, Monkeys)
Quipazine has been instrumental in studies involving other vertebrate models, particularly in research focused on motor control and recovery after spinal cord injury (SCI).
In adult chronic spinal cats, which have undergone a complete spinal cord transection, the administration of serotonergic agonists like quipazine has been shown to modulate locomotor patterns. nih.govphysiology.org These studies, often involving treadmill-assisted walking, have found that quipazine can increase the excitability of spinal neurons. nih.gov Specifically, its application generally leads to an increased step length and augmented amplitude of muscle activity in hindlimb extensors, flexors, and axial muscles. nih.gov This enhancement of motor output is linked to the activation of 5-HT2 receptors, which are known to become upregulated in motoneurons following a spinal cord transection. researchgate.net The effects of quipazine on locomotion can be antagonized by cyproheptadine, a serotonin antagonist. nih.gov In some cases, combining quipazine with epidural spinal cord stimulation has been shown to enable consistent, coordinated stepping in spinal rats, highlighting a complementary effect between pharmacological and electrical stimulation approaches. nih.gov
Monkeys, particularly those treated with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce parkinsonism, are a key model for studying the pathophysiology of Parkinson's disease and evaluating potential treatments. nih.govfrontiersin.org While direct studies with quipazine-d8 maleate (B1232345) in these specific models are not detailed in the provided search results, the broader context of serotonergic and dopaminergic modulation is central to this research. nih.gov For instance, studies have investigated how various receptor agonists and antagonists affect neuronal firing rates in basal ganglia structures like the globus pallidus and substantia nigra in both normal and parkinsonian monkeys. nih.gov This line of research underscores the complex interplay of neurotransmitter systems in motor control and the potential for pharmacological agents to modulate these circuits. frontiersin.org
Interactive Table: Quipazine Effects in Other Vertebrate Models | Animal Model | Research Focus | Key Findings with Quipazine | References | | :--- | :--- | :--- | :--- | | Chronic Spinal Cat | Locomotor Recovery | Increased step length, augmented muscle activity, increased neuronal excitability. nih.govphysiology.org | | Spinal Rat | Locomotor Recovery | Facilitated coordinated stepping, especially when combined with epidural stimulation. nih.gov |
Structure Activity Relationship Sar and Analog Development
Elucidation of Structure-Affinity Relationships for Arylpiperazine Derivatives
The arylpiperazine scaffold is a cornerstone for a multitude of serotonergic ligands, and its structural modifications significantly influence binding affinity and selectivity across various serotonin (B10506) (5-HT) receptor subtypes and transporters. Quipazine (B1207379), a quinolinylpiperazine, serves as a key reference compound in understanding these relationships.
For 5-HT1A receptors, the affinity of arylpiperazine derivatives is enhanced by specific structural features. Studies have shown that N4-substitution of the piperazine (B1678402) ring can increase affinity for 5-HT1A sites while decreasing it for 5-HT1B sites. nih.gov High affinity is often achieved when the N4-substituent includes a phthalimido or benzamido group separated from the piperazine nitrogen by a four-methylene-unit spacer. nih.gov For instance, the compound 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine displays an exceptionally high affinity (Ki = 0.6 nM) for 5-HT1A sites. nih.gov Furthermore, computational models suggest that for high 5-HT1A affinity, key factors include high accessibility of the basic nitrogen group, an electronegative substructure near the ortho position of the aromatic ring, and specific lipophilic and electrostatic effects in the nitrogen substituent. uninet.edu The presence of chalcogens like oxygen and sulfur, particularly at the ortho- and meta-positions of the aryl ring, is also associated with increased 5-HT1A receptor affinity. uninet.edu
In contrast, affinity for 5-HT2A receptors appears to favor arylpiperazines with halogen substitutions (e.g., fluorine, chlorine) at the same ortho- and meta-positions. uninet.edu A general trend observed is that lower molecular weight and a reduced saturation index in the arylpiperazine structure correlate with higher affinity for the 5-HT2A receptor. uninet.edu
The 5-HT3 receptor, a ligand-gated ion channel, interacts with arylpiperazines based on a distinct set of structural requirements. While arylpiperazines are often non-selective, many bind to 5-HT3 receptors with moderate to high affinity. acs.orgacs.org Key pharmacophoric elements for 5-HT3 receptor interaction include the basic N4 nitrogen of the piperazine, a heterocyclic nitrogen atom, and the bicyclic heteroaromatic system itself. researchgate.net Modifications to the quipazine quinoline (B57606) nucleus have led to the discovery of derivatives with subnanomolar affinity for the 5-HT3 receptor. researchgate.netnih.gov Structure-affinity studies indicate a degree of conformational freedom for substituents at positions 3 and 4 of the quinoline ring, which has been exploited to design highly potent ligands. researchgate.netacs.org
Regarding the serotonin transporter (SERT), specific analogs of quipazine, particularly 6-nitroquipazine (B1217420), show high affinity. snmjournals.org Structure-activity relationship studies on 6-nitroquipazine have demonstrated that substitutions on the quinoline ring are critical. For example, 4-chloro-6-nitroquipazine exhibits an extremely high binding affinity for SERT (Ki = 0.03 nM), which is significantly more potent than the parent 6-nitroquipazine (Ki = 0.17 nM). nih.gov
| Compound | Target | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 5-HT1A | 0.6 | nih.gov |
| Quipazine | 5-HT3 | Moderate Affinity | acs.org |
| Compound 5b (a condensed quinoline derivative) | 5-HT3 | Subnanomolar | nih.gov |
| 6-Nitroquipazine | SERT | 0.17 | nih.gov |
| 4-Chloro-6-nitroquipazine | SERT | 0.03 | nih.gov |
| 3-Fluoropropyl-6-nitroquipazine | SERT | 0.32 | nih.gov |
Advanced Methodologies and Analytical Techniques in Quipazine Research
Radioligand Binding Assays for Receptor Affinity and Selectivity Profiling
Radioligand binding assays are a cornerstone in pharmacology for determining the affinity and selectivity of a compound for various receptors. giffordbioscience.com This in vitro technique involves the use of a radioactively labeled compound (radioligand) that specifically binds to a target receptor. revvity.comnih.gov By measuring the displacement of a known radioligand by an unlabeled compound, such as Quipazine (B1207379), researchers can determine the binding affinity (Ki) of the test compound for that receptor. giffordbioscience.com
In Quipazine research, these assays have been crucial in characterizing its binding profile across a range of serotonin (B10506) (5-HT) receptors. For instance, studies have utilized radioligands like [3H]ketanserin to assess Quipazine's affinity for the 5-HT2A receptor and [3H]GR65630 for the 5-HT3 receptor. medchemexpress.comnih.govacs.org Competition binding assays, where Quipazine competes with a specific radioligand, have established its high affinity for the 5-HT3 receptor. medchemexpress.comnih.gov Furthermore, these assays have been used to compare the affinity of Quipazine to its analogs, such as 6-nitroquipazine (B1217420), revealing that the latter has a significantly higher affinity for the serotonin transporter (SERT). nih.gov
The selectivity of Quipazine has also been extensively profiled using this method. By testing its ability to displace various radioligands from a wide array of receptors, including different 5-HT subtypes, dopamine, and adrenergic receptors, a comprehensive understanding of its target engagement has been built. nih.gov For example, studies have shown that while Quipazine has a high affinity for certain serotonin receptors, it exhibits low affinity at numerous other receptor types. nih.gov
Table 1: Quipazine and its Analogs Binding Affinities (Ki) Determined by Radioligand Binding Assays
| Compound | Receptor/Transporter | Radioligand | Tissue Source | Ki (nM) |
|---|---|---|---|---|
| Quipazine | 5-HT3 | [3H]GR65630 | Rat | 1.4 medchemexpress.com |
| Quipazine | SERT | 30 nih.gov | ||
| 6-Nitroquipazine | SERT | 0.17 nih.gov | ||
| Quipazine Analogue (12a) | SERT | [3H]citalopram | 0.43 nih.gov | |
| Quipazine Analogue (12c) | SERT | [3H]citalopram | 0.43 nih.gov | |
| Quipazine | 5-HT1A | [3H]8-OH-DPAT | Hippocampus striatal membranes | 3300 guidetopharmacology.org |
| Quipazine | 5-HT2A | [3H]ketanserin | Rat pre-frontal cortex |
Electrophysiological Recording Techniques for Neuronal Activity Assessment
Electrophysiological techniques directly measure the electrical activity of neurons, providing insights into how a compound modulates neuronal function. These methods are critical for understanding the functional consequences of receptor binding.
In the context of Quipazine research, single-cell recording studies in rats have provided direct evidence of its agonistic activity at both presynaptic and postsynaptic 5-HT receptors. nih.govcapes.gov.br Microiontophoretic application of Quipazine onto 5-HT-containing neurons in the dorsal raphe nucleus, as well as neurons in the ventral lateral geniculate nucleus and dorsal hippocampus, consistently depressed neuronal firing rates, similar to the effects of serotonin itself. nih.govcapes.gov.br
Furthermore, studies on noradrenergic neurons in the locus coeruleus have shown that Quipazine can induce a pronounced decrease in their discharge frequency, an effect that can be reversed by a selective 5-HT2 antagonist. nih.gov This suggests that the serotonergic control of these neurons is mediated by post-synaptic 5-HT2 receptors. nih.gov In the cricket Gryllus bimaculatus, microinjection of Quipazine into the optic lobe was found to inhibit both spontaneous and light-induced neuronal responses in a dose- and time-dependent manner, mimicking a "day state" of neural activity. biologists.com Intracellular recordings from motoneurons have also been used to demonstrate that Quipazine increases their excitability, as evidenced by a decreased rheobase and increased input resistance and firing rate in response to current injection. physiology.org
Molecular Biology Approaches for Gene Expression and Receptor Analysis
Molecular biology techniques offer a powerful lens to examine the effects of compounds on gene expression and to analyze the structure and function of receptors at a molecular level.
In Quipazine research, these approaches have been used to investigate its impact on the expression of immediate early genes (IEGs), which are rapidly and transiently activated in response to neuronal stimulation. Studies have shown that Quipazine can induce an expression pattern of IEGs, such as c-fos and egr-1, in the mouse somatosensory cortex that is consistent with the action of classic psychedelic compounds. nih.govacs.orgresearchgate.netresearchgate.net This effect was found to be mediated by the 5-HT2A receptor. nih.govacs.orgresearchgate.netresearchgate.net
Furthermore, molecular biology techniques are employed to study the receptors themselves. For example, the cloning and expression of serotonin receptor genes in cell lines allow for detailed characterization of Quipazine's interaction with specific receptor subtypes. nih.gov Studies have also investigated how germ cells might influence the expression of serotonin receptor mRNA in Sertoli cells, finding that Quipazine can mimic the inductive effects of serotonin on this gene expression. oup.com The influence of Quipazine on the HTR2A gene, which codes for the 5-HT2A receptor, has also been a subject of study in the context of its role in cognition. mdpi.com
In Silico and Computational Chemistry Applications (e.g., Molecular Docking, Network Pharmacology)
In silico and computational chemistry methods use computer simulations to predict and analyze the interaction between a ligand and its receptor at a molecular level. These techniques are increasingly used to guide drug design and to interpret experimental findings.
Molecular docking studies have been performed to understand how Quipazine interacts with the human 5-HT2A receptor. nih.gov These computational models predict the specific amino acid residues within the receptor's binding pocket that are involved in the interaction, providing a structural basis for its agonist activity. nih.gov Such studies have indicated that Quipazine's binding pose is comparable to that of other known 5-HT2A receptor ligands. nih.gov
Network pharmacology is another computational approach that can be used to explore the multiple targets of a compound and their interconnected pathways. While not extensively detailed in the provided context for Quipazine itself, the principles of network pharmacology are relevant for understanding the broad spectrum of activity of such multi-target ligands.
Furthermore, computational approaches have been used to explain unexpected experimental results. For instance, when newly synthesized 6-nitroquipazine buspirone (B1668070) derivatives showed lower than expected affinity for the serotonin transporter, flexible target-ligand docking studies were employed. nih.gov These simulations, using homology models of the human SERT, suggested that the nitro group of these compounds caused steric clashes with amino acids in the binding pocket, thus explaining their reduced affinity. nih.gov
Application of Isotopic Labeling (e.g., Quipazine-d8 Maleate) in Pharmacokinetic and Mechanistic Studies
Isotopic labeling involves replacing one or more atoms of a molecule with their heavier, stable isotopes, such as deuterium (B1214612) (²H or D). symeres.com This technique is a powerful tool in pharmaceutical research, particularly in drug metabolism and pharmacokinetic (DMPK) studies. symeres.comcdnsciencepub.com The resulting deuterated compound, for example, Quipazine-d8 Maleate (B1232345), is chemically identical to the parent compound but has a higher mass.
The primary application of isotopically labeled compounds like this compound is as internal standards in quantitative bioanalysis using mass spectrometry (MS). researchgate.net By adding a known amount of the deuterated standard to a biological sample, the concentration of the non-labeled drug can be measured with high accuracy and precision. This is crucial for determining the pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion.
Furthermore, deuterium labeling can be used to investigate metabolic pathways. symeres.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic reactions that involve the cleavage of this bond. symeres.com By strategically placing deuterium atoms at sites of metabolism on a drug molecule, researchers can study its metabolic fate and potentially create "metabolically switched" analogs with improved pharmacokinetic properties, such as reduced clearance and a longer half-life. cdnsciencepub.comnih.gov While the specific studies utilizing this compound are not detailed in the provided search results, the principles of isotopic labeling underscore its importance as a tool in the comprehensive investigation of Quipazine's pharmacology. symeres.comcdnsciencepub.comnih.govwikipedia.org
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| 6-nitroquipazine |
| 8-OH-DPAT |
| BRL54443 |
| BW-723C86 |
| Cinanserin |
| Citalopram |
| Clozapine |
| CP94253 |
| d-norfenfluramine |
| DOB (2,5-dimethoxy-4-bromoamphetamine) |
| DOI (2,5-dimethoxy-4-iodoamphetamine) |
| Granisetron |
| Ketanserin (B1673593) |
| LSD (D-lysergic acid diethylamide) |
| LY344864 |
| m-CPBG (1-(3-Chlorophenyl)biguanide) |
| mCPP (m-Chlorophenylpiperazine) |
| MDL 72222 |
| Methiothepin |
| MK-212 |
| M100907 |
| N-desalkylquetiapine |
| Ondansetron |
| ORG-12962 |
| ORG-37684 |
| Palonosetron |
| Paroxetine |
| Quetiapine |
| Quipazine |
| This compound |
| Ro 60-0175 |
| RS 25259-197 |
| RS 42358-197 |
| RU 24969 |
| Serotonin (5-HT) |
| Spiperone |
| Tropisetron |
| (S)-zacopride |
Future Research Directions and Unanswered Questions
Exploration of Quipazine-d8 Maleate (B1232345) in Emerging Neurological and Psychiatric Research Areas
Quipazine's activity, particularly at the 5-HT2A receptor, has positioned it as a compound of interest for various neuropsychiatric disorders. columbia.edu There is a renewed scientific focus on serotonergic psychedelics for their potential therapeutic effects in conditions like depression and anxiety. columbia.edu Quipazine (B1207379), which demonstrates psychedelic-like properties, is a valuable tool for exploring the mechanisms underlying these therapeutic benefits. nih.govacs.org Future research will likely investigate the potential of Quipazine-d8 Maleate in models of treatment-resistant depression, post-traumatic stress disorder (PTSD), and anxiety disorders, capitalizing on the growing interest in the therapeutic potential of 5-HT2A receptor agonists. columbia.edu
Another emerging area is the study of neuroplasticity. Psychedelic compounds are known to promote structural and functional neural plasticity, which is thought to contribute to their long-lasting therapeutic effects. Investigating how this compound modulates these processes at the molecular and cellular levels could open new doors for treating disorders characterized by maladaptive neural circuits.
Refinement of Animal Models to Better Elucidate Quipazine's Mechanisms
Current understanding of Quipazine's psychedelic-like effects relies heavily on established animal models, such as the head-twitch response (HTR) in mice. nih.govacs.orgnih.gov This model, which is dependent on 5-HT2A receptor activation, has been instrumental in characterizing the pharmacological profile of Quipazine and its analogues. nih.govnih.gov Studies have shown that Quipazine induces a robust and long-lasting HTR that is blocked by the 5-HT2A receptor antagonist M100907 and is absent in 5-HT2A receptor knockout mice. nih.govacs.org Additionally, drug discrimination studies in rats have been used to demonstrate that Quipazine can substitute for the discriminative stimulus effects of classic psychedelics like LSD and DOM. nih.govdocumentsdelivered.com
However, a significant challenge remains in translating these behavioral outputs to the complex subjective experiences reported by humans. nih.gov While no animal model can fully replicate the human psychedelic experience, future efforts must focus on refining and developing models that can offer deeper insights into the different domains of psychedelic pharmacology. nih.gov This could involve incorporating more complex behavioral assays that measure changes in cognition, perception, and affect in animals. For instance, models that assess cognitive flexibility or sensory processing could provide a more nuanced understanding of Quipazine's effects. Furthermore, utilizing advanced neuroimaging techniques, such as fMRI or electrophysiology in conscious animals, could help bridge the gap between receptor-level interactions and large-scale neural network changes that underlie its psychoactive effects. The newborn rat air-stepping model has also been used to investigate Quipazine's effects on spinal locomotor circuitry. nih.gov
| Animal Model | Key Finding with Quipazine | Receptor Implication |
| Mouse Head-Twitch Response (HTR) | Induces robust and lasting head-twitches. nih.govacs.org | Primarily mediated by 5-HT2A receptors. nih.govacs.org |
| Rat Drug Discrimination | Substitutes for LSD and DOM cues. nih.govdocumentsdelivered.com | Suggests shared subjective effects mediated by 5-HT2A receptors. |
| In Vivo Microdialysis | Increases synaptic levels of serotonin (B10506). nih.gov | Implicates interaction with the Serotonin Transporter (SERT). nih.gov |
| Newborn Rat Air-Stepping | Elicits hindlimb air-stepping when administered intrathecally. nih.gov | Acts on serotonin receptors within the spinal cord to activate locomotor circuitry. nih.gov |
Development of Novel Quipazine Analogues with Enhanced Selectivity for Specific Receptor Subtypes
Quipazine's broad receptor binding profile presents both opportunities and challenges. To develop more precise therapeutic agents, a key future direction is the design and synthesis of novel Quipazine analogues with enhanced selectivity for specific serotonin receptor subtypes. columbia.edu Research has already begun to modify the Quipazine scaffold to fine-tune signaling efficacy at the 5-HT2A receptor, aiming to control the intensity of psychedelic effects. columbia.edu This approach could lead to the development of compounds that retain the potential therapeutic benefits of 5-HT2A activation while minimizing undesired psychoactive effects. columbia.edu
By creating a library of analogues, researchers can systematically explore structure-activity relationships (SAR). nih.gov For example, studies have compared Quipazine to its deaza bioisostere 2-NP and other piperazine (B1678402) congeners, revealing that subtle structural changes can significantly alter pharmacological activity. nih.govnih.gov This line of research is crucial for identifying the specific pharmacophoric features responsible for biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor. Developing biased agonists could allow for the selective activation of therapeutic signaling cascades (e.g., those related to neuroplasticity) without engaging pathways responsible for hallucinatory effects.
| Compound/Analogue | Structural Class | Key Research Finding |
| Quipazine | N-substituted piperazine | Activates 5-HT2A receptors, inducing psychedelic-like effects in animal models. nih.govacs.org |
| 2-NP (deaza bioisostere) | Piperazine congener | Shares some psychedelic-like features with Quipazine, suggesting it represents a distinct cluster of psychoactive piperazines. nih.govnih.gov |
| M100907 | Selective Antagonist | Blocks the behavioral effects of Quipazine induced by 5-HT2A receptor activation. nih.govacs.org |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To achieve a truly comprehensive understanding of Quipazine's mechanisms, future research must move beyond single-data-point analyses and embrace the integration of multi-omics data. nih.govnih.gov This systems-biology approach involves combining data from genomics, transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles) to build a holistic picture of the biological response to the drug. nih.govmdpi.com
For a compound like this compound, an integrative multi-omics approach could unravel the complex interplay of molecules and pathways it modulates. For example, transcriptomics could identify the immediate early genes and other genes whose expression is altered in specific brain regions following drug administration. nih.govacs.org Proteomics could then reveal how these changes in gene expression translate to alterations in protein levels and post-translational modifications. Metabolomics would provide a functional readout of these upstream changes by profiling the shifts in endogenous metabolites.
By integrating these layers of data, researchers can construct detailed models of the signaling networks affected by Quipazine. nih.govmdpi.com This approach can help identify novel drug targets, predict therapeutic efficacy, uncover mechanisms of plasticity, and potentially identify biomarkers that could predict patient response in future clinical applications. mdpi.com The development of sophisticated computational tools and platforms will be essential for analyzing and interpreting these large, complex datasets. youtube.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Quipazine-d8 Maleate purity in experimental samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used to assess isotopic purity and detect impurities. Nuclear magnetic resonance (NMR) spectroscopy, particularly <sup>1</sup>H and <sup>13</sup>C NMR, can confirm structural integrity and deuteration levels. For trace impurities, gas chromatography (GC-MS) or thin-layer chromatography (TLC) with maleate-specific derivatization agents (e.g., bromocresol green) may be employed . Calibration curves using certified reference standards (e.g., EP impurities) ensure accuracy .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing under ICH Q1A guidelines. Parameters include temperature (25°C, 40°C), humidity (60% RH, 75% RH), and light exposure. Use stability-indicating assays (e.g., HPLC-UV) to monitor degradation products. Isotopic stability should be verified via MS to ensure deuterium retention. Data should be analyzed using Arrhenius kinetics to predict shelf life .
Q. What are the best practices for synthesizing this compound with high isotopic purity?
- Methodological Answer : Deuterium incorporation can be achieved via catalytic exchange (e.g., D2O with Pt/C) or synthetic routes using deuterated precursors. Purification via recrystallization in deuterated solvents (e.g., DMSO-d6) minimizes proton back-exchange. Isotopic enrichment (>98%) should be confirmed by MS and NMR .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s receptor binding affinity across studies?
- Methodological Answer : Perform a systematic review using PRISMA guidelines to identify bias sources (e.g., assay variability, receptor subtype selectivity). Replicate experiments under standardized conditions (e.g., radioligand binding assays with HEK-293 cells expressing 5-HT3 receptors). Use meta-analysis tools (e.g., RevMan) to statistically reconcile discrepancies, adjusting for covariates like buffer pH and temperature .
Q. What in vivo study designs are optimal for assessing this compound’s pharmacokinetics and blood-brain barrier (BBB) penetration?
- Methodological Answer : Employ a crossover design in rodent models, comparing deuterated vs. non-deuterated forms. Plasma and cerebrospinal fluid (CSF) sampling at timed intervals post-administration quantifies bioavailability and BBB permeability. LC-MS/MS quantifies parent compound and metabolites. Pharmacokinetic modeling (e.g., non-compartmental analysis in Phoenix WinNonlin) calculates AUC, Cmax, and t1/2 .
Q. What computational strategies predict this compound’s metabolic pathways and potential drug-drug interactions?
- Methodological Answer : Use in silico tools like Schrödinger’s ADMET Predictor or CypReact to model cytochrome P450 metabolism. Molecular docking (AutoDock Vina) identifies binding affinities with CYP isoforms. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF-MS metabolite profiling .
Q. How can isotopic effects of deuterium in this compound be quantified in preclinical efficacy studies?
- Methodological Answer : Compare deuterated and non-deuterated analogs in rodent models of target diseases (e.g., anxiety or emesis). Measure dose-response curves, ED50, and therapeutic indices. Isotope effects (e.g., <sup>D</sup>k/<sup>H</sup>k) on metabolism are calculated using kinetic isotope effect (KIE) studies with LC-MS .
Data Presentation and Reproducibility Guidelines
- Tables : Include isotopic purity data (e.g., Table 1: Deuterium Content by NMR/MS), stability profiles (e.g., Table 2: Degradation Products at 40°C/75% RH), and pharmacokinetic parameters (e.g., Table 3: AUC0-24h in Plasma vs. CSF) .
- Figures : Use line graphs for degradation kinetics, heatmaps for receptor binding affinities, and molecular docking poses for metabolic predictions .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw MS/MS spectra, NMR FID files, and statistical code in repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
